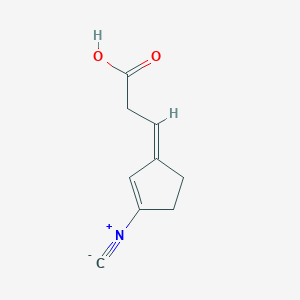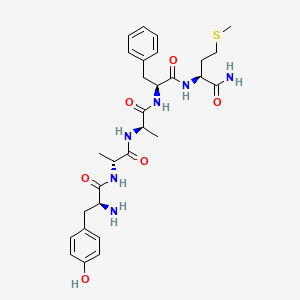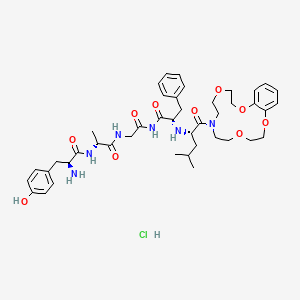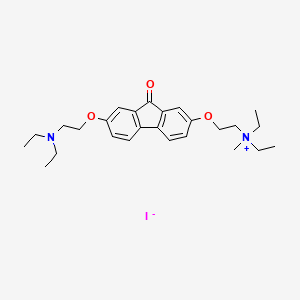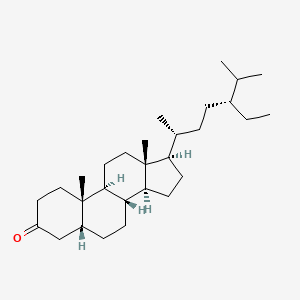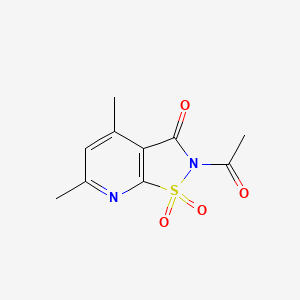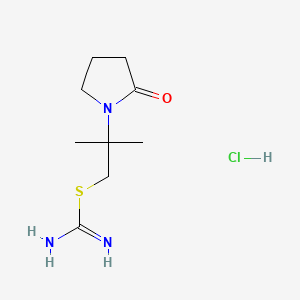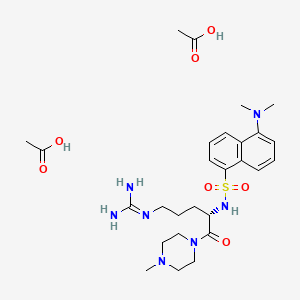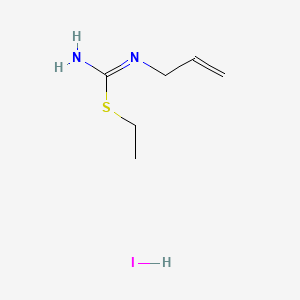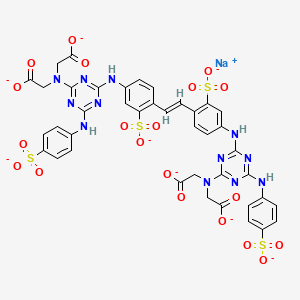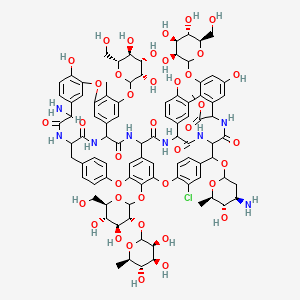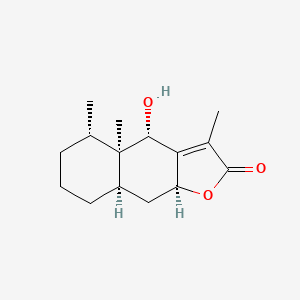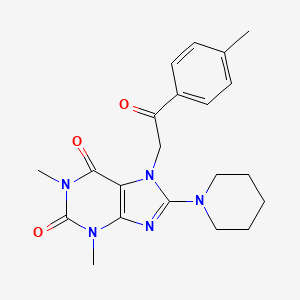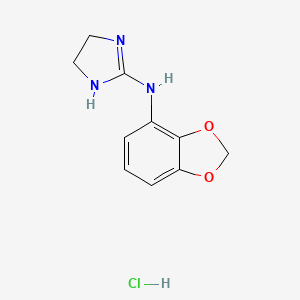
1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-4-yl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-4-yl-, monohydrochloride is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is known for its potential therapeutic applications and is often studied for its biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-4-yl-, monohydrochloride typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes as catalysts. For example, the cyclization of amido-nitriles can be achieved under mild reaction conditions, allowing for the inclusion of various functional groups . Another method involves the use of N-heterocyclic carbenes to catalyze the reaction of acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-4-yl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butylhydroperoxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents are often used in substitution reactions.
Major Products: The major products formed from these reactions include imidazolones, reduced imidazole derivatives, and various substituted imidazoles.
Wissenschaftliche Forschungsanwendungen
1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-4-yl-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Wirkmechanismus
The mechanism of action of 1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-4-yl-, monohydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . Additionally, it can interact with cellular signaling pathways, inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Tizanidine hydrochloride: A muscle relaxant with a similar imidazole structure.
Metronidazole: An antimicrobial agent with a similar imidazole core.
Omeprazole: A proton pump inhibitor with an imidazole ring.
Uniqueness: 1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-4-yl-, monohydrochloride is unique due to its specific substitution pattern and the presence of the benzodioxol group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and therapeutic applications.
Eigenschaften
CAS-Nummer |
103124-97-6 |
|---|---|
Molekularformel |
C10H12ClN3O2 |
Molekulargewicht |
241.67 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-4-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C10H11N3O2.ClH/c1-2-7(13-10-11-4-5-12-10)9-8(3-1)14-6-15-9;/h1-3H,4-6H2,(H2,11,12,13);1H |
InChI-Schlüssel |
HYFYUYXLBUKQBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)NC2=C3C(=CC=C2)OCO3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



